molecular formula C12H12N2O2 B1682237 Tetrantoin CAS No. 52094-70-9

Tetrantoin

Cat. No. B1682237
CAS RN: 52094-70-9
M. Wt: 216.24 g/mol
InChI Key: ZWYUGDUPLSGYSK-UHFFFAOYSA-N
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Patent
US07115767B2

Procedure details

A stirred slurry of β-tetralone (3.3 mL, 25 mmol), sodium cyanide (1.84 g, 37.5 mmol), ammonium carbonate (14.26 g), absolute ethanol (50 mL) and water (50 mL) was heated to 80° C. for 48 hours. After cooling to room temperature, the reaction mixture was poured onto ice and stirred for 2 hours. The resulting precipitate was filtered and rinsed with water and dried under vacuum to provide the titled compound (5.28 g, 98%). 1H NMR (δ, DMSO-d6): 10.68 (s, 1H), 8.29 (s, 1H), 7.06–7.13 (m, 4H), 3.14 (d, 1H), 2.88–3.08 (m, 2H), 2.74 (d, 1H), 1.89–1.99 (m, 1H), 1.78–1.84 (m, 1H). MS (DCI/NH3): 234.1 (M+1).
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
14.26 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:10](=O)[CH2:9][C:8]2[C:3](=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH2:2]1.[C-]#N.[Na+].[C:15](=[O:18])([O-])[O-].[NH4+:19].[NH4+:20].[CH2:21]([OH:23])C>O>[CH2:9]1[C:8]2[C:3](=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH2:2][CH2:1][C:10]21[C:21](=[O:23])[NH:20][C:15](=[O:18])[NH:19]2 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
3.3 mL
Type
reactant
Smiles
C1CC2=CC=CC=C2CC1=O
Name
Quantity
1.84 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
14.26 g
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the reaction mixture was poured onto ice
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1C2(CCC3=CC=CC=C13)NC(NC2=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.28 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.